molecular formula C7H10O2 B153793 Ethyl Penta-2,4-dienoate CAS No. 13369-23-8

Ethyl Penta-2,4-dienoate

Cat. No. B153793
CAS RN: 13369-23-8
M. Wt: 126.15 g/mol
InChI Key: MOJNQUDSDVIYEO-AATRIKPKSA-N
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Description

Ethyl Penta-2,4-dienoate is a monomer used in copolymerization reactions . It has a fruity type odor and flavor .


Synthesis Analysis

The synthesis of Ethyl Penta-2,4-dienoate involves Diels-Alder cycloaddition reactions. More details about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The molecular structure of Ethyl Penta-2,4-dienoate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 18 bonds. There are 8 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, and 1 ester (aliphatic) .


Chemical Reactions Analysis

Ethyl Penta-2,4-dienoate is involved in copolymerization reactions . It also engages in Diels-Alder cycloaddition reactions.


Physical And Chemical Properties Analysis

Ethyl Penta-2,4-dienoate has a molecular formula of C7H10O2 and a molecular weight of 126.1531 g/mol . It has 2 H Bond acceptors and no H Bond donors .

Scientific Research Applications

Chemical Reactions and Mechanisms

  • Acylative C-C Bond Cleavage and Self-Cyclization : Ethyl Penta-2,4-dienoate demonstrates acylative C-C bond cleavage and self-cyclization under certain conditions, contributing to the understanding of chemical reaction mechanisms (Kuroda, Mitsumata, & Tang, 1996).

  • [3+2] Cycloaddition Reactions : This compound participates in [3+2] cycloaddition reactions with acrylonitrile, forming unique cycloadducts, which helps in exploring new synthetic pathways (Bourhis & Vercauteren, 1994).

  • Synthesis of Heterocyclic Compounds : Ethyl Penta-2,4-dienoate is used in synthesizing heterocyclic and spiroheterocyclic compounds, contributing to the development of new organic compounds with potential applications (Sankar et al., 2016).

Synthesis of Specific Compounds

  • Synthesis of Elaiolide : It's utilized as an intermediate in the synthesis of elaiolide, an antibiotic, showcasing its role in pharmaceutical chemistry (Morita & Kuwahara, 2007).

  • Creation of Pear Ester : The compound is involved in synthesizing ethyl-(2E,4Z)-deca-2,4-dienoate, a key ingredient in creating the pear ester, indicating its application in flavor and fragrance chemistry (Shakhmaev et al., 2017).

  • Photochemical Additions : Its role in photochemical additions with benzophenone leads to the creation of various mono- and dioxetanes, enriching the understanding of photochemistry (Ishar & Gandhi, 1991).

Organic Chemistry and Catalysis

  • Tautomerism Studies : Ethyl Penta-2,4-dienoate is used in studies exploring keto-enol tautomerism, contributing to the fundamental understanding of organic chemistry (Arrieta et al., 2013).

  • Cyclodimerization Catalyzed by Nickel : Research on its cyclodimerization activated by a nickel complex provides insights into catalysis and reaction mechanisms (Masotti et al., 2010).

properties

IUPAC Name

ethyl (2E)-penta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3,5-6H,1,4H2,2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJNQUDSDVIYEO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Ethyl penta-2,4-dienoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
SY Abbas - Journal of Photochemistry and Photobiology A …, 2021 - Elsevier
The tertiary carbon radicals were created by an Ir-catalyzed photocatalyst. The addition of the created radicals to different substituted electron-deficient 1,3-dienes was carried out. New …
Number of citations: 4 www.sciencedirect.com
D Zhao, F Lied, F Glorius - Chemical Science, 2014 - pubs.rsc.org
An efficient rhodium(III)-catalyzed redox-neutral C–H activation/cyclization/isomerization strategy to prepare isoquinolines with complete regioselectivity from aromatic oxime esters and …
Number of citations: 193 pubs.rsc.org
P Eilbracht, C Hollmann, AM Schmidt… - European Journal of …, 2000 - Wiley Online Library
The rhodium(I)‐catalysed sequential silylformylation/Wittig olefination of terminal alkynes with hydrosilanes and carbon monoxide in the presence of stabilised P‐ylides leads to …
T Tokoroyama, Y Fukuyama, T Kubota… - Journal of the Chemical …, 1981 - pubs.rsc.org
The total synthesis of fraxinellone (1), the simplest example of a degraded limonoid, via the 6-formyl-2,6-dimethyl-cyclohex-2-enecarboxylates (2) is described. In the initial approach the …
Number of citations: 19 pubs.rsc.org
JDR Thomas, HB Watson - Journal of the Chemical Society (Resumed …, 1956 - pubs.rsc.org
… For ethyl penta-2 : 4-dienoate (16,800 cal./mole) and ethyl sorbate (17,600) the energies of activation are considerably higher than for ethyl acrylate, and it would appear that the ex…
Number of citations: 2 pubs.rsc.org
M Seck, X Franck, B Seon-Meniel, R Hocquemiller… - Tetrahedron letters, 2006 - Elsevier
Stereoselective synthesis of C 1 –C 11 fragment of caribenolide I, a potent antitumour macrolide isolated from a marine dinoflagellate Amphidinium sp. is described. The key steps rely …
Number of citations: 22 www.sciencedirect.com
JY Son, H Kim, WH Jeon, Y Baek, B Seo… - Advanced Synthesis …, 2017 - Wiley Online Library
An efficient synthetic method for the selective preparation of dihydrophosphaisocoumarins and their derivatives was developed through a palladium‐catalyzed oxidative cyclization …
Number of citations: 18 onlinelibrary.wiley.com
MMM Ana - Journal of the Chemical Society, Perkin Transactions 1, 1991 - pubs.rsc.org
The reactions of lithiated diethyl prop-2-enylphosphonate with α,β-unsaturated ketones and carboxylic esters are described. In simple cases the conjugate addition of the lithium …
Number of citations: 1 pubs.rsc.org
J Le Bras, J Muzart - Chemical Reviews, 2011 - ACS Publications
The Pd-catalyzed reaction of an aryl halide with an alkene affords, in most cases, the corresponding arylalkene. It is usually considered that this reaction, which is called the Heck …
Number of citations: 021 pubs.acs.org
NFH Punja - 1967 - etheses.dur.ac.uk
Dihalocarbenes were added to allenes to form dihalo-methylene- cyclopropanes which were then converted by the n-butyl lithium method to cumulenes. Both dichloro- and …
Number of citations: 4 etheses.dur.ac.uk

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